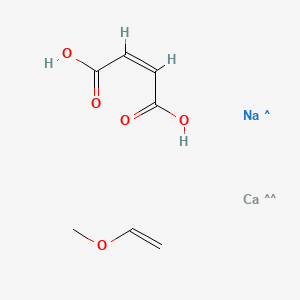
CID 156593979
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 156593979” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound’s detailed chemical structure, properties, and associated data can be accessed through its unique identifier, this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 156593979 usually involve large-scale chemical synthesis in specialized reactors. These methods are designed to optimize yield, purity, and cost-effectiveness. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
CID 156593979 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
CID 156593979 has a wide range of scientific research applications, including:
Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: this compound could be investigated for its potential therapeutic effects, including its role as a drug candidate or a pharmacological tool.
Industry: The compound may be utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of CID 156593979 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved may include enzymes, receptors, and signaling molecules, which mediate the compound’s effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 156593979 can be identified using structural similarity searches in databases like PubChem. These compounds may share common structural features and functional groups, leading to similar chemical and biological properties.
Uniqueness
This compound may possess unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, selectivity, or biological activity, making it valuable for particular applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its preparation methods, chemical reactions, and applications highlight its importance as a valuable chemical entity
Properties
Molecular Formula |
C7H10CaNaO5 |
|---|---|
Molecular Weight |
237.22 g/mol |
InChI |
InChI=1S/C4H4O4.C3H6O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;;/b2-1-;;; |
InChI Key |
GCQZEEIKCMJZOU-GRHBHMESSA-N |
Isomeric SMILES |
COC=C.C(=C\C(=O)O)\C(=O)O.[Na].[Ca] |
Canonical SMILES |
COC=C.C(=CC(=O)O)C(=O)O.[Na].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















